molecular formula C14H17ClN2O B2415826 1-[1-(3-Chlorobenzoyl)azetidin-3-yl]pyrrolidine CAS No. 2319850-69-4

1-[1-(3-Chlorobenzoyl)azetidin-3-yl]pyrrolidine

Cat. No.: B2415826
CAS No.: 2319850-69-4
M. Wt: 264.75
InChI Key: FEQQJGFFMXLASC-UHFFFAOYSA-N
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Description

1-[1-(3-Chlorobenzoyl)azetidin-3-yl]pyrrolidine is a synthetic organic compound with the molecular formula C14H17ClN2O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3-Chlorobenzoyl)azetidin-3-yl]pyrrolidine typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzoyl chloride with pyrrolidine to form an intermediate, which is then reacted with azetidine under controlled conditions to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3-Chlorobenzoyl)azetidin-3-yl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

1-[1-(3-Chlorobenzoyl)azetidin-3-yl]pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[1-(3-Chlorobenzoyl)azetidin-3-yl]pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (3-Chlorophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone
  • (3-Chlorophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)propanone

Uniqueness

1-[1-(3-Chlorobenzoyl)azetidin-3-yl]pyrrolidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

(3-chlorophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O/c15-12-5-3-4-11(8-12)14(18)17-9-13(10-17)16-6-1-2-7-16/h3-5,8,13H,1-2,6-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQQJGFFMXLASC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CN(C2)C(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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